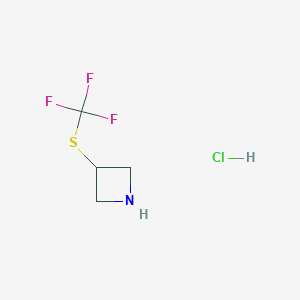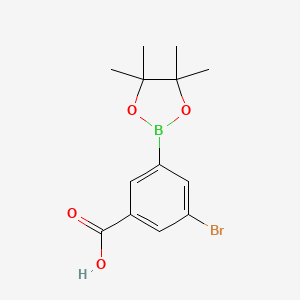
3-Bromo-5-carboxyphenylboronic acid, pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-carboxyphenylboronic acid, pinacol ester: is an organoboron compound that has gained significant attention in the field of organic synthesis. This compound is a derivative of phenylboronic acid, where the boronic acid group is esterified with pinacol. The presence of a bromine atom and a carboxyl group on the phenyl ring makes it a versatile intermediate for various chemical reactions, particularly in the synthesis of complex organic molecules.
Mécanisme D'action
Target of Action
The primary target of WID33390 is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
WID33390, as an organoboron reagent, participates in the Suzuki–Miyaura coupling reaction . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the organoboron group (from WID33390) is transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by WID33390 . This reaction enables the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis . The coupling reaction can conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It’s known that the compound is susceptible to hydrolysis, especially at physiological ph . The rate of this reaction is influenced by the substituents in the aromatic ring . This suggests that the compound’s bioavailability could be affected by its stability in aqueous environments.
Result of Action
The primary result of WID33390’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action of WID33390 is influenced by environmental factors such as pH. The compound is only marginally stable in water, and its rate of hydrolysis is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the pH of its environment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-carboxyphenylboronic acid, pinacol ester typically involves the following steps:
Bromination: The starting material, 5-carboxyphenylboronic acid, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Esterification: The brominated product is then esterified with pinacol in the presence of a dehydrating agent like thionyl chloride or dicyclohexylcarbodiimide (DCC) to form the pinacol ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-5-carboxyphenylboronic acid, pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product is a biaryl or a substituted alkene.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic acid or a base, resulting in the formation of the corresponding aryl or alkyl compound.
Oxidation: The boronic ester can be oxidized to form the corresponding phenol using oxidizing agents like hydrogen peroxide or sodium perborate.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., toluene or ethanol), temperature (80-100°C).
Protodeboronation: Protic acid (e.g., HCl) or base (e.g., NaOH), solvent (e.g., water or methanol), temperature (room temperature to 50°C).
Oxidation: Oxidizing agent (e.g., H2O2), solvent (e.g., water or acetonitrile), temperature (room temperature to 50°C).
Major Products:
Suzuki-Miyaura Coupling: Biaryl or substituted alkene.
Protodeboronation: Aryl or alkyl compound.
Oxidation: Phenol.
Applications De Recherche Scientifique
Chemistry: 3-Bromo-5-carboxyphenylboronic acid, pinacol ester is widely used as a building block in organic synthesis. It is particularly valuable in the synthesis of complex molecules through cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Biology: In biological research, this compound is used to synthesize bioactive molecules and pharmaceuticals. Its ability to form stable carbon-carbon bonds makes it a key intermediate in the development of new drugs and therapeutic agents.
Medicine: The compound is used in medicinal chemistry for the synthesis of potential drug candidates. Its derivatives have shown promise in the treatment of various diseases, including cancer and inflammatory disorders.
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components. Its versatility and reactivity make it a valuable component in the manufacturing of high-performance materials.
Comparaison Avec Des Composés Similaires
Phenylboronic acid, pinacol ester: Lacks the bromine and carboxyl groups, making it less versatile in certain reactions.
3-Carboxyphenylboronic acid, pinacol ester: Similar structure but lacks the bromine atom, affecting its reactivity and applications.
3-Bromo-5-ethoxyphenylboronic acid, pinacol ester: Similar structure but with an ethoxy group instead of a carboxyl group, leading to different reactivity and applications.
Uniqueness: 3-Bromo-5-carboxyphenylboronic acid, pinacol ester is unique due to the presence of both bromine and carboxyl groups on the phenyl ring. This combination enhances its reactivity and makes it a versatile intermediate for various chemical reactions, particularly in the synthesis of complex organic molecules.
Propriétés
IUPAC Name |
3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BBrO4/c1-12(2)13(3,4)19-14(18-12)9-5-8(11(16)17)6-10(15)7-9/h5-7H,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJHVOLVWQZJPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BBrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2996277.png)
![[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)CARBAMOYL]METHYL 2-(4-CHLOROPHENYL)ACETATE](/img/structure/B2996278.png)
![2-[(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-(2-hydroxyethyl)amino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2996279.png)
![N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-(isopropylsulfanyl)acetamide](/img/structure/B2996280.png)
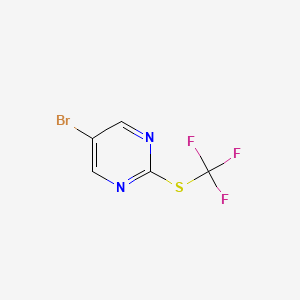
![N-[3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-yl]-2-chloroacetamide](/img/structure/B2996285.png)
![1-Bromopyrrolo[1,2-a]pyrazine](/img/structure/B2996287.png)
![3-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2996288.png)
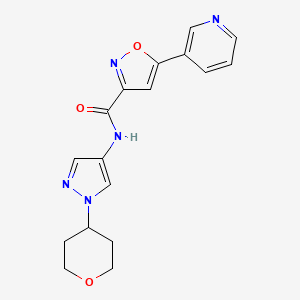

![ethyl 2-(1,7-dimethyl-2,4-dioxo-9-(4-phenoxyphenyl)-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2996294.png)
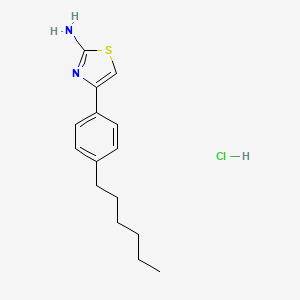
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-cyclohexyloxalamide](/img/structure/B2996298.png)
